3-Amino-3-p-tolylpropan-1-ol
Overview
Description
3-Amino-3-p-tolylpropan-1-ol is a chemical compound belonging to the class of amino alcoholsThis compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-p-tolylpropan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-amino-3-(4-methylphenyl)propionic acid. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-p-tolylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Production of various alcohol derivatives.
Substitution: Generation of substituted amino alcohols.
Scientific Research Applications
3-Amino-3-p-tolylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antitumor agents.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-p-tolylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 3-Amino-3-(4-methylphenyl)propionic acid
- 3-Amino-3-(4-methylphenyl)propan-1-one
- 3-Amino-3-(4-methylphenyl)propan-2-ol
Comparison: 3-Amino-3-p-tolylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions. Its potential therapeutic applications also set it apart from similar compounds .
Properties
IUPAC Name |
3-amino-3-(4-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590424 | |
Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-23-1 | |
Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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